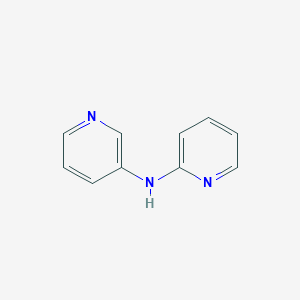

N-(Pyridin-3-yl)pyridin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-pyridin-3-ylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-8H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOUVZLLXQKXPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving N Pyridin 3 Yl Pyridin 2 Amine

Strategic Approaches for N-(Pyridin-3-yl)pyridin-2-amine Core Synthesis

The creation of the this compound core is primarily achieved through cross-coupling reactions that form a crucial carbon-nitrogen (C-N) bond. Key strategies include palladium-catalyzed, copper-mediated, and more recently, metal-free and green chemistry approaches.

Palladium-Catalyzed Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination stands as a powerful and widely employed method for the synthesis of aryl amines from aryl halides or pseudohalides and amines. organic-chemistry.org This palladium-catalyzed cross-coupling reaction is highly effective for forming the C-N bond in this compound and its derivatives. researchgate.net

The reaction typically involves the coupling of a pyridine-containing amine, such as 3-aminopyridine (B143674), with a halopyridine, like 2-bromopyridine (B144113) or 2-chloropyridine. The catalytic system generally consists of a palladium precursor, such as dichlorobis(triphenylphosphine)palladium(II) or palladium(II) acetate, a phosphine (B1218219) ligand like Xantphos or 1,3-bis(diphenylphosphino)propane (B126693) (dppp), and a base, commonly sodium tert-butoxide. researchgate.netmdpi.comnih.govnih.gov The reaction is often carried out in a solvent like toluene (B28343) under reflux conditions. mdpi.comnih.gov

Researchers have successfully synthesized various N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives using optimized Buchwald-Hartwig amination conditions, achieving moderate to good yields ranging from 27% to 82%. mdpi.comnih.govnih.gov However, the use of 2-aminopyridine (B139424) as a nucleophilic partner in palladium catalysis can be challenging as these substrates can bind irreversibly to the palladium center, thereby inhibiting the catalytic cycle. core.ac.uk To overcome this, specific catalysts like Pd-PEPPSI-IPentCl have been developed that resist this binding and are highly active for such couplings. core.ac.uk

Table 1: Examples of Palladium-Catalyzed Synthesis of this compound Derivatives

| Reactants | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-(6-(substituted)pyridin-3-yl)pyrimidin-2-amine, Aryl bromide | Dichlorobis(triphenylphosphine)Pd(II), Xantphos, NaOt-Bu | Toluene, reflux, 8h | N-Aryl-4-(6-(substituted)pyridin-3-yl)pyrimidin-2-amine | 27-82% | mdpi.comnih.gov |

| 2-halopyridine, Amine | Pd(OAc)₂, dppp, NaOt-Bu | Toluene, 80°C | N-substituted-pyridin-2-amine | 55-98% | researchgate.net |

| 2-Aminopyridine derivatives, Aryl/heteroaryl halides | Pd-PEPPSI-IPentCl, Na-BHT | DME, 80°C | N-Aryl/heteroaryl-2-aminopyridine | Not specified | core.ac.uk |

Copper-Mediated C-N Cross-Coupling Methods

Copper-mediated C-N cross-coupling reactions, often referred to as Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for synthesizing this compound. acs.org These reactions have been known for a century and traditionally required harsh conditions. acs.org However, recent advancements have led to milder and more efficient protocols.

The synthesis of a nitropyrimidine intermediate, N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, has been achieved through a copper-mediated C-N bond formation between 4-(pyridin-3-yl)pyrimidin-2-amine (B132428) and 2-bromo-1-methyl-4-nitrobenzene. google.com Modern copper-catalyzed methods can be performed in environmentally benign deep eutectic solvents at moderate temperatures (60–100°C) in the absence of additional ligands, using CuI as the catalyst and a base like K₂CO₃ or t-BuOK. frontiersin.org These methods have shown broad substrate scope, accommodating various (hetero)aryl halides and amines. frontiersin.org For instance, the coupling of 4-chloropyridinium chloride with anilines has been successfully catalyzed by a stable Cu(I) catalyst supported on a weakly acidic polyacrylate resin. mdpi.com

Table 2: Copper-Mediated Synthesis of N-Pyridinyl Amines

| Reactants | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-(pyridin-3-yl)pyrimidin-2-amine, 2-bromo-1-methyl-4-nitrobenzene | Copper catalyst | Not specified | N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | Not specified | google.com |

| (Hetero)aryl halides, Aromatic/aliphatic amines | CuI, K₂CO₃ or t-BuOK | Deep eutectic solvent, 60-100°C | N-(Hetero)aryl amines | Up to 98% | frontiersin.org |

| 4-chloropyridinium chloride, Anilines | Cu(I) on polyacrylate resin | Not specified | N-(pyridin-4-yl)benzene amines and/or N,N-bis(pyridine-4-yl)benzene amines | High yields | mdpi.com |

Metal-Free and Green Chemistry Syntheses

In the pursuit of more sustainable and economical synthetic routes, metal-free and green chemistry approaches for the synthesis of dipyridylamines have gained attention. academie-sciences.fr These methods avoid the use of expensive and potentially toxic transition metal catalysts.

One such strategy involves the reaction of 2-aminopyridine with 2,6-difluoropyridine (B73466) under solventless conditions using potassium carbonate (K₂CO₃) as a base, which resulted in an 86% isolated yield of 6-fluoro-N-(pyridin-2-yl)pyridin-2-amine. academie-sciences.fr This approach is considered more economical and environmentally friendly than the Buchwald-Hartwig reaction. academie-sciences.fr

Another green synthetic protocol describes the synthesis of substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines. mdpi.com This process involves the in situ formation of α-iminonitriles under heterogeneous Lewis acid catalysis with Al₂O₃, followed by transformation to the desired imidates in the presence of Cs₂CO₃ in an alcoholic medium under ambient conditions. mdpi.com Additionally, a metal- and column-free one-pot synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed, which proceeds through in situ pyridinolysis of phenyl chloroformate followed by an inner molecular rearrangement. rsc.org

Derivatization and Functionalization of this compound Scaffolds

The this compound scaffold offers multiple sites for chemical modification, allowing for the creation of a diverse range of derivatives with tailored properties. These modifications can be broadly categorized into those occurring at the pyridin-2-amine moiety and those at the pyridin-3-yl moiety.

Modifications at the Pyridin-2-amine Moiety

The pyridin-2-amine portion of the molecule is amenable to various functionalization reactions. For instance, the amino group can be further arylated or alkylated. Palladium-catalyzed N-arylation has been used to introduce a second aryl group, leading to N,N-diaryl-pyrimidin-2-amine derivatives, although sometimes in low yields due to electronic and steric effects. koreascience.kr

The synthesis of N-(pyridin-2-yl)amides can be achieved from α-bromoketones and 2-aminopyridine under mild, metal-free conditions using iodine and TBHP in toluene. rsc.orgnih.gov This reaction proceeds via a C-C bond cleavage. rsc.orgnih.gov In a different approach, a copper-catalyzed cross-coupling of methyl ketones and pyridin-2-amines can yield N-(2-pyridyl)-α-ketoamides. researchgate.net

Furthermore, the pyridin-2-yl moiety itself can be a directing group for C-H functionalization, although its removal can be challenging. europa.eu Methods for its removal include palladium-catalyzed hydrogenation or a sequence of quaternization with methyl triflate followed by sodium borohydride (B1222165) reduction. researchgate.net

Table 3: Examples of Modifications at the Pyridin-2-amine Moiety

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| N-(naphthalen-2-yl)pyrimidin-2-amine | Aryl bromide, Pd(PPh₃)₂Cl₂, Xantphos, NaOt-Bu | N,N-diaryl-pyrimidin-2-amine | N-Arylation | koreascience.kr |

| 2-Aminopyridine | α-Bromoketone, I₂, TBHP, Toluene | N-(Pyridin-2-yl)amide | Amidation via C-C cleavage | rsc.orgnih.gov |

| Pyridin-2-amines | Methyl ketones, Copper catalyst | N-(2-pyridyl)-α-ketoamide | Cross-coupling | researchgate.net |

| Nitrostyrenes, 2-Aminopyridines | Al₂O₃, Cs₂CO₃, Alcohol | N-(Pyridin-2-yl)imidate | Imidate synthesis | mdpi.com |

Functionalization of the Pyridin-3-yl Moiety

The pyridin-3-yl ring of the scaffold can also be functionalized, often through reactions that introduce substituents onto the pyridine (B92270) ring. For example, a series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives were designed and synthesized as potent CDK2 inhibitors. nih.gov

In one synthetic route, 3-acetylpyridine (B27631) is reacted with N,N-dimethylformamide dimethylacetal and then with guanidine (B92328) hydrochloride to yield 4-(pyridin-3-yl)pyrimidin-2-amine. This product can then undergo further modifications. For instance, N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized via Buchwald-Hartwig amination. mdpi.comnih.gov

Additionally, the pyridin-3-yl group can be introduced into other heterocyclic systems. For example, 4-chloro-N-ethyl-2-(pyridin-3-yl)thiazol-5-amine hydrochloride has been used as a starting material for further reactions. google.com The synthesis of 2-aminopyridines has also been achieved through a base-promoted cascade reaction of N-propargylic β-enaminones with formamides, which can incorporate a pyridin-3-yl group. dicp.ac.cn

Chemodivergent Synthetic Pathways for Related Pyridyl-Amine Structures

Chemodivergent synthesis refers to the ability to generate different products from a common set of reactants by selectively tuning the reaction conditions, such as the catalyst, ligands, or solvent. In the context of this compound and related structures, palladium-catalyzed C–N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are paramount. These reactions offer a powerful tool for the selective formation of C-N bonds.

The challenge in synthesizing unsymmetrical dipyridylamines lies in controlling the regioselectivity and avoiding side reactions. Researchers have demonstrated that the choice of palladium catalyst and, crucially, the ancillary ligand can steer the reaction towards a desired isomeric product. For instance, the coupling of 2-halopyridines with 3-aminopyridine can be directed by employing specific phosphine ligands that favor the formation of the this compound isomer over other possibilities.

A notable example of chemodivergence is the selective mono- versus di-arylation of aminopyridines. By carefully controlling the stoichiometry of the reactants and the reaction time, it is possible to favor the formation of the mono-arylated product, this compound. Conversely, using an excess of the aryl halide and extended reaction times can lead to di-arylated products, where the amino group is further functionalized.

Furthermore, the reactivity of the pyridine rings themselves can be exploited in a chemodivergent manner. Under certain catalytic conditions, C-H activation can compete with C-N coupling, leading to different structural isomers. For example, a palladium catalyst might promote the direct arylation of a pyridine C-H bond instead of the amination of a halo-pyridine, depending on the substrate and the directing group employed. The subtle interplay of electronic effects and steric hindrance on the pyridine rings, influenced by the specific catalytic system, governs the outcome of these reactions.

Mechanistic Investigations of Reaction Pathways

Understanding the intricate mechanisms of these synthetic pathways is crucial for their optimization and broader application. Both computational and experimental studies have been instrumental in elucidating the step-by-step processes involved in the formation of this compound and its analogs.

Computational Studies on Reaction Mechanisms

Density Functional Theory (DFT) calculations have become an indispensable tool for mapping the potential energy surfaces of catalytic cycles, such as the Buchwald-Hartwig amination. These computational models allow researchers to visualize transition states and calculate the activation energies for different reaction pathways, thereby predicting the most likely mechanism.

For the palladium-catalyzed synthesis of dipyridylamines, DFT studies have investigated the key steps of oxidative addition, ligand substitution, and reductive elimination. These studies have shown that the nature of the ligand bound to the palladium center significantly influences the energetics of these steps. For example, bulky, electron-rich phosphine ligands are known to facilitate the reductive elimination step, which is often the rate-determining step in the formation of the C-N bond.

Computational models have also shed light on the role of the pyridine nitrogen atom in the reaction mechanism. The nitrogen can coordinate to the palladium center, potentially altering the catalyst's reactivity and selectivity. These studies help to explain the observed regioselectivity in the amination of different halopyridines, providing a rational basis for catalyst and substrate selection. By modeling the interaction between the catalyst and the pyridine substrate, researchers can predict which isomeric products are likely to form under specific conditions.

Experimental Elucidation of Reaction Intermediates

While computational studies provide theoretical insights, experimental techniques are essential for the direct observation and characterization of reaction intermediates. In the context of palladium-catalyzed amination reactions, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry have been used to identify key species in the catalytic cycle.

For instance, researchers have successfully isolated and characterized palladium(II) amido complexes, which are crucial intermediates formed after the oxidative addition of the aryl halide and subsequent deprotonation of the amine. The structural and spectroscopic analysis of these complexes provides direct evidence for the proposed catalytic cycle.

Kinetic studies are another powerful experimental tool for probing reaction mechanisms. By measuring the reaction rates under different concentrations of reactants, catalyst, and ligand, it is possible to derive a rate law that is consistent with a particular mechanistic pathway. These studies have often confirmed the mechanistic proposals derived from computational work, such as the role of reductive elimination as the rate-limiting step in many Buchwald-Hartwig aminations.

Furthermore, the use of isotopically labeled substrates (e.g., using deuterium) can help to trace the path of specific atoms throughout the reaction, providing further evidence for the proposed mechanism. While the direct isolation of all intermediates in a catalytic cycle is often challenging due to their transient nature, the combination of these experimental techniques provides a robust understanding of the reaction pathways leading to this compound and related compounds.

Theoretical and Computational Chemistry of N Pyridin 3 Yl Pyridin 2 Amine

Electronic Structure and Reactivity Predictions

The electronic characteristics and reactivity of N-(Pyridin-3-yl)pyridin-2-amine and its derivatives are extensively studied using computational models. These methods offer a microscopic view of the molecule's behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a cornerstone for investigating the ground state properties of molecules like this compound. researchgate.netacs.org By utilizing functionals such as B3LYP with various basis sets, researchers can accurately predict the molecule's optimized geometry, including bond lengths and angles. researchgate.netresearchgate.net These calculations often show excellent agreement with experimental data where available. researchgate.netresearchgate.net

DFT is also employed to calculate other ground-state properties, including vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computational model. researchgate.net Furthermore, DFT provides insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. acs.orgmdpi.com The choice of functional and basis set is critical and is often benchmarked against experimental values to ensure accuracy. dtu.dkacs.org

Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Modeling

| Functional | Basis Set | Typical Application |

| B3LYP | 6-31G(d) | Geometry optimization, vibrational frequencies researchgate.net |

| B3LYP | 6-311++G(d,p) | Electronic structure, NBO analysis chemmethod.com |

| ωB97X-D | 6-31G* | Frontier orbital energies, electrostatic potential maps nih.gov |

| M06-L | Various | Often used for transition metal complexes and multireference systems acs.org |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a key component of computational chemistry that helps in understanding the reactivity of a molecule. mdpi.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net

The HOMO-LUMO energy gap is a crucial parameter that provides information about the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For pyridine (B92270) derivatives, FMO analysis can reveal how different substituents affect the electronic properties and, consequently, the reactivity of the molecule. mdpi.com The distribution of HOMO and LUMO across the molecular structure can pinpoint the likely sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data

| Molecule/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Representative Pyridine Derivative | -6.43 | -2.63 | 3.80 researchgate.net |

| Substituted Imidazo[1,2-a]pyridine | Varies | Varies | Varies researchgate.net |

| N,N'-Pyridine-2,6-diylbis-[3-(pentafluorophenyl) urea] | - | - | 3.0785 chemmethod.com |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. rsc.orgresearchgate.net It is widely used to predict and interpret electronic absorption spectra by calculating vertical excitation energies and oscillator strengths. researchgate.netacs.org This is essential for understanding the photophysical properties of compounds like this compound and its derivatives.

TD-DFT can also be used to investigate the nature of electronic transitions, for instance, by analyzing the molecular orbitals involved. researchgate.net This helps in characterizing transitions as π-π, n-π, or charge-transfer (CT) in nature. However, it's important to be aware of the limitations of standard TD-DFT functionals, particularly in accurately describing long-range charge-transfer excitations, where they can sometimes provide unreliable results. rsc.orgacs.org The choice of functional, such as CAM-B3LYP or ωB97X, can be crucial for obtaining accurate predictions for systems where charge transfer is significant. acs.org

Molecular Conformation and Tautomeric Studies

The conformational landscape and potential tautomerism of this compound and related structures are critical for a complete understanding of their chemical behavior. Computational methods, particularly DFT, are invaluable tools for exploring these aspects. mdpi.com

Tautomerism, the interconversion between structural isomers, is a known phenomenon in aminopyridine derivatives. researchgate.net For this compound, different tautomeric forms can exist, and their relative stabilities can be assessed by calculating their energies using quantum chemical methods. researchgate.netnih.gov These studies can predict the most stable tautomer in the gas phase or in different solvent environments.

Furthermore, the molecule can adopt various conformations due to rotation around single bonds. Computational scans of the potential energy surface can identify the most stable conformers and the energy barriers between them. nih.gov These conformational preferences can be influenced by intermolecular interactions, such as hydrogen bonding, especially in the solid state or in solution. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis via Computational Methods

Understanding the intermolecular interactions is crucial for explaining the solid-state structure and properties of this compound. Computational techniques provide detailed insights into the forces that govern crystal packing. chemmethod.comrsc.org

Energy framework calculations, often performed using the CrystalExplorer software, can further elucidate the energetic aspects of crystal packing. rsc.org These calculations determine the interaction energies between molecular pairs, allowing for the identification of the dominant forces, such as electrostatic or dispersion forces, that stabilize the crystal lattice. rsc.org This analysis helps in understanding the supramolecular architecture and the physical properties of the crystalline material. rsc.org

Computational Assessment of Reaction Energetics and Transition States

Computational chemistry plays a vital role in elucidating reaction mechanisms by assessing the energetics of reaction pathways and characterizing transition states. scispace.comle.ac.uk For reactions involving this compound, DFT calculations can be used to model the potential energy surface, identifying intermediates and the transition states that connect them. acs.org

By calculating the activation energies (the energy difference between the reactants and the transition state), chemists can predict the feasibility and rate of a reaction. le.ac.uk These computational studies can provide detailed geometric information about the transition state, which is often impossible to obtain experimentally. scispace.com This information is invaluable for understanding how the reaction occurs at a molecular level.

For complex, multi-step reactions, computational modeling can help to distinguish between different possible mechanisms by comparing the calculated energy profiles. le.ac.uk This approach has been widely applied to various organic and organometallic reactions, providing deep insights that complement experimental findings. scispace.com

Coordination Chemistry and Ligand Applications of N Pyridin 3 Yl Pyridin 2 Amine

Ligand Design Principles and Coordination Modes of N-(Pyridin-3-yl)pyridin-2-amine

The compound this compound is a member of the N-aryl-2-aminopyridine family. Its utility in coordination chemistry is rooted in its specific structural design, which features two pyridine (B92270) rings linked by an amine bridge. This arrangement provides multiple nitrogen donor atoms—one from the bridging amine and one from each pyridine ring—that can coordinate with metal ions.

The primary design principle behind using ligands like this compound is the "chelating effect" and the "directing group" capability of the pyridyl moiety. rsc.org The nitrogen atom on the pyridine ring can act as a Lewis base, readily donating its lone pair of electrons to a metal center. When incorporated into a molecule with other potential donor sites, such as the second pyridine ring and the bridging amine in this compound, it allows for the formation of stable five- or six-membered chelate rings with a metal ion. rsc.org This chelation significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with monodentate ligands.

This compound exhibits several potential coordination modes:

Bidentate N,N'-Chelation: The most common mode involves the nitrogen atom of one pyridine ring and the bridging amine nitrogen, or the nitrogen atoms of both pyridine rings, coordinating to the metal center. This flexibility allows it to adapt to the geometric preferences of different metal ions.

Tridentate N,N',N''-Chelation: All three nitrogen atoms can coordinate to a single metal center, creating a pincer-like grip. This mode is often seen with metal ions that favor a higher coordination number and results in highly stable complexes. researchgate.net

Bridging Coordination: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net For instance, one pyridine nitrogen can coordinate to one metal ion while the other pyridine nitrogen binds to a second metal ion. This capability is crucial for designing materials with specific structural and functional properties, such as porous metal-organic frameworks.

The orientation of the nitrogen atoms on the pyridine rings (e.g., 2-pyridyl vs. 3-pyridyl) significantly influences the geometry of the resulting complex and can direct the self-assembly of complex supramolecular architectures. researchgate.net

Synthesis and Structural Characterization of Metal-N-(Pyridin-3-yl)pyridin-2-amine Complexes

The synthesis of metal complexes using this compound and related dipyridylamine ligands typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and crystallographic techniques.

Transition Metal Complexes

A wide array of transition metal complexes have been synthesized using ligands structurally similar to this compound. These complexes often exhibit interesting geometries and properties.

Synthesis: The synthesis of the ligand itself can be achieved through methods like the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an amine with a halo-pyridine, such as 2-bromopyridine (B144113). nih.govmdpi.com Once the ligand is obtained, its metal complexes are typically prepared by mixing stoichiometric amounts of the ligand and a transition metal salt (e.g., chlorides, nitrates, acetates) in a solvent like ethanol, methanol, or acetonitrile. The reaction mixture is often stirred at room temperature or refluxed to facilitate complex formation, with the product precipitating out of the solution or crystallized by slow evaporation. nih.gov For example, copper(II) and cobalt(II) complexes of a related Schiff base, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine, were synthesized by reacting the ligand with the corresponding metal chloride salts in ethanol. nih.gov

Structural Characterization: X-ray crystallography is the definitive method for determining the solid-state structure of these complexes. For instance, the crystal structure of a nickel(II) complex with the related N-(pyridin-2-yl)pyridin-2-amine ligand, bis{2-[(pyridin-2-yl)amino]pyridinium} tetracyanonickelate(II), revealed that the cation features an intramolecular N—H⋯N hydrogen bond. bohrium.com In complexes of related pyridylimine ligands with Pd(II), the ligands typically coordinate in a bidentate fashion through the imine and pyridine nitrogen atoms, resulting in a distorted square planar geometry around the palladium center. researchgate.net Similarly, rhodium(I) complexes with N-functionalized NHC ligands containing a pyridin-2-ylmethyl substituent have been synthesized and structurally characterized. rsc.org

Spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy are crucial for characterization. In IR spectroscopy, a shift in the C=N or C-N stretching frequencies upon coordination indicates the involvement of the pyridine or amine nitrogen atoms in bonding to the metal.

| Metal Ion | Ligand System | Synthesis Method | Coordination Geometry | Reference |

|---|---|---|---|---|

| Palladium(II) | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | Buchwald-Hartwig amination with PdCl₂(PPh₃)₂/xantphos | Not specified | nih.gov |

| Palladium(II) | (Pyridyl)imine ligands | Reaction with [PdCl₂(COD)] | Distorted square planar | researchgate.net |

| Nickel(II) | N-(pyridin-2-yl)pyridin-2-amine | Reaction with K₂[Ni(CN)₄] | Square planar anion, cation with H-bonding | bohrium.com |

| Copper(II) | N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine | Reaction with CuCl₂·H₂O in ethanol | Not specified | nih.gov |

| Rhodium(I) | NHC with pyridin-2-ylmethyl substituent | Reaction of imidazolium (B1220033) salt with [Rh(μ-OMe)(nbd)]₂ | Not specified | rsc.org |

Main Group Metal Complexes

While the coordination chemistry of this compound with transition metals is a growing field, its interaction with main group metals is not as extensively documented in the scientific literature. Searches for specific complexes of this compound with main group elements like aluminum, tin, or lead did not yield significant results, suggesting this remains a largely unexplored area of research. The synthesis of main group metal complexes with other nitrogen-containing ligands is known, often yielding structures with interesting catalytic or material properties. Given the versatile coordinating ability of this compound, future research may explore its potential to form novel complexes with main group metals.

Catalytic Applications of Metal-N-(Pyridin-3-yl)pyridin-2-amine Complexes

The metal complexes of N-aryl-2-aminopyridines, including this compound, are of significant interest for their catalytic activities in a variety of organic transformations. The ligand's structure allows for fine-tuning of the steric and electronic properties of the metal center, which in turn influences catalytic performance. rsc.org

Palladium- and Rhodium-Catalyzed Reactions: Palladium and rhodium complexes featuring N-aryl-2-aminopyridine ligands are particularly prominent in catalysis. The pyridyl group often acts as a directing group in C-H activation reactions, enabling the selective functionalization of otherwise unreactive C-H bonds. rsc.org

Cross-Coupling Reactions: Palladium complexes of related N-arylpyrimidin-2-amine ligands have been successfully employed as catalysts in Buchwald-Hartwig amination and Suzuki coupling reactions to synthesize new N-aryl derivatives and biaryl compounds. nih.govmdpi.com

Annulation and Cyclization: Rhodium(III)-catalyzed C-H activation and annulation of N-aryl-2-aminopyridines with alkynes or aldehydes provides efficient routes to synthesize complex heterocyclic frameworks like N-(2-pyridyl)indoles and dihydroquinolinones. rsc.org

Hydrogenation: Rhodium(III) complexes bearing pyridine-based ligands have shown high activity as catalysts for the hydrogenation of alkenes. csic.esacs.org

Copper-Catalyzed Reactions: Copper complexes supported by dipyridylamine ligands have also demonstrated catalytic efficacy. For example, a copper(II) complex immobilized on magnetic nanoparticles functionalized with di(pyridin-2-yl)amine serves as a highly efficient and reusable catalyst for A³ coupling (aldehyde-alkyne-amine) and C-S cross-coupling reactions. researchgate.net This highlights the potential for developing robust and recyclable catalysts based on this ligand framework.

| Metal Catalyst | Ligand Type | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Palladium(II) | N-Aryl-4-(pyridin-3-yl)pyrimidin-2-amine | Buchwald-Hartwig Amination | Efficient synthesis of new N-aryl derivatives. | nih.gov |

| Rhodium(III) | N-Aryl-2-aminopyridine | C-H Activation/Annulation | Synthesis of N-(2-pyridyl)indoles. | rsc.org |

| Copper(II) | Di(pyridin-2-yl)amine | A³ Coupling & C-S Cross-Coupling | Magnetically reusable nanocatalyst with high efficiency. | researchgate.net |

| Rhodium(III) | Pyridine-2-yloxy-silyl | Alkene Hydrogenation | High catalytic activity for hydrogenation of styrene. | csic.esacs.org |

Biomimetic Coordination Environments

The field of bioinorganic chemistry often seeks to create synthetic molecules that mimic the structure and function of the active sites of metalloenzymes. Ligands containing pyridine and amine or imidazole (B134444) donor groups are frequently used for this purpose because they can replicate the coordination environment provided by histidine amino acid residues in proteins.

While direct biomimetic applications of this compound are not widely reported, its structural motifs are highly relevant. For example, tridentate nitrogen ligands are used to model the 2-His-1-carboxylate facial triad (B1167595) found in the active sites of enzymes like manganese-dependent dioxygenase (MndD). rsc.org In one study, clickable ligands with two pyridyl groups and a central amine, structurally analogous to dipyridylamines, were used to synthesize manganese(II) complexes that mimic the facial chelation of the enzyme's active site. rsc.org These synthetic analogues provide valuable models for studying the mechanisms of biological catalysis.

Similarly, copper(II) complexes with tridentate ligands containing pyridine and amine donors have been investigated as mimics of human serum albumin for potential therapeutic applications, demonstrating how ligand design can influence biological interactions. bohrium.com The combination of pyridyl and amine nitrogen donors in this compound makes it a promising candidate for designing new biomimetic complexes to explore the function of metalloenzymes or to develop new metal-based therapeutic agents.

Supramolecular Chemistry and Self Assembly of N Pyridin 3 Yl Pyridin 2 Amine Derivatives

Directed Self-Assembly through Hydrogen Bonding Networks

The self-assembly of N-(Pyridin-3-yl)pyridin-2-amine and its derivatives is heavily directed by hydrogen bonding. The central secondary amine group (-NH-) provides a reliable hydrogen bond donor, while the nitrogen atoms within the two pyridine (B92270) rings act as potential acceptors. This combination facilitates the formation of robust and predictable intermolecular connections.

These interactions can lead to the formation of specific, recurring patterns known as synthons. A common motif is a dimeric structure where two dipyridylamine molecules are linked by a pair of N-H···N hydrogen bonds. This is observed in the crystal structure of an iron(II) complex, where the dpa ligands and water molecules create eight-membered rings through a network of hydrogen bonds. nih.gov This directional and specific nature of hydrogen bonding allows for the programmed assembly of molecules into one-dimensional chains, two-dimensional sheets, and three-dimensional frameworks.

Table 1: Representative Hydrogen Bond Interactions in Dipyridylamine Derivatives

| Donor (D) | Acceptor (A) | D-H···A Interaction | Compound Type | Reference |

|---|---|---|---|---|

| Amine (N-H) | Water (O) | N-H···O | Metal-Organic Complex | nih.gov |

| Amine (N-H) | Pyridine (N) | N-H···N | Metal-Organic Complex | rsc.orgrsc.org |

| Amine (N-H) | Phthalate (B1215562) (O) | N-H···O | Organic Salt | nih.gov |

Aromatic Stacking Interactions (π-π Interactions) in Crystal Engineering

The two pyridine rings of this compound are quintessential components for engaging in aromatic stacking, or π-π interactions. These non-covalent forces, arising from the interaction between the electron clouds of aromatic systems, are crucial in stabilizing crystal structures and directing the arrangement of molecules in the solid state.

In the crystal engineering of related compounds, π-π stacking is a frequently observed and influential feature. These interactions typically occur in a face-to-face or parallel-displaced manner, with centroid-to-centroid distances commonly falling in the range of 3.3 to 3.8 Å. For example, a zinc complex of 2,2'-dipyridylamine (B127440) exhibits face-to-face π–π aromatic stacking interactions that, in concert with hydrogen bonds, assemble the molecules into two-dimensional sheets. rsc.org Similarly, copper(I) coordination polymers constructed from dipyridylamine derivatives are organized into 2D frameworks through face-to-face π⋯π stacking of the pyridyl rings. rsc.org In the crystal structure of a 4,4'-dipyridylamine salt, π-π stacking interactions with a centroid-to-centroid distance of 3.763 Å are responsible for linking hydrogen-bonded units into two-dimensional layers. nih.gov The orientation and extent of this stacking can be influenced by the presence of substituents on the pyridine rings or by the coordination requirements of a metal center.

Anion/Cation Recognition and Binding Properties

The structure of this compound is well-suited for the recognition and binding of both cations and anions. The lone pairs of electrons on the two pyridine nitrogen atoms serve as excellent binding sites for a variety of metal cations. The slightly acidic proton of the bridging amine group, conversely, can act as a hydrogen-bond donor for the recognition of anions.

Cation Binding: The dipyridylamine framework is a classic chelating ligand in coordination chemistry. The two pyridine nitrogens can coordinate to a single metal center, typically forming a stable six-membered chelate ring. A wide array of metal ions, including transition metals like iron(II), copper(II), zinc(II), and silver(I), have been shown to form stable complexes with dipyridylamine isomers. nih.govtandfonline.comrsc.orgcanterbury.ac.nz In many of these complexes, the dipyridylamine ligand coordinates in a cis-configuration, occupying two adjacent sites in the metal's coordination sphere. nih.gov This predictable binding mode makes it a valuable building block for constructing larger, metal-directed supramolecular assemblies.

Anion Recognition: The amine N-H group is a key feature for anion binding. By acting as a hydrogen bond donor, it can interact with anionic species. In the salt of 4,4'-dipyridylamine, the protonated amine groups form directional N-H⋯O hydrogen bonds with hydrogen phthalate anions, effectively recognizing the anionic guest. nih.gov The strength and selectivity of this binding can be tuned by incorporating the dipyridylamine unit into a larger macrocyclic structure, which can create a pre-organized cavity that complements the size, shape, and charge of a target anion.

Tunable Supramolecular Architectures and Frameworks

The combination of metal coordination, hydrogen bonding, and π-π stacking makes this compound and its derivatives powerful tectons for the construction of tunable supramolecular architectures and frameworks. By systematically varying the components—such as the metal ion, the counter-anion, or by adding substituents to the ligand itself—chemists can control the dimensionality and topology of the resulting structure.

The reaction of dipyridylamine ligands with different copper(I) halides (CuBr, CuI) or pseudohalides (CuCN) results in a diverse range of coordination polymers. rsc.org These include one-dimensional zig-zag chains, two-dimensional layers with varied network topologies, and complex three-dimensional frameworks. rsc.org This structural diversity arises from the ligand's conformational flexibility and the different bridging capabilities of the anions. For instance, a copper(I) iodide complex of a dipyridylamine derivative forms a 1D coordination polymer, which then assembles into a 2D framework through π-π stacking interactions. rsc.org

Furthermore, the integration of dipyridylamine with other functional ligands can lead to hybrid materials with complex networks. A copper(II) hybrid material incorporating both a dipyridylamine ligand and a diphenylmethylenediphosphinate ligand assembles into a 3D architecture stabilized by a dense network of hydrogen bonds involving the phosphinate groups, the amine N-H, and water molecules. tandfonline.com The ability to rationally design and synthesize these ordered crystalline materials opens avenues for developing new materials with tailored properties.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,2'-Dipyridylamine |

| 4,4'-Dipyridylamine |

| [Fe(dpa)₂(N₃)₂]·H₂O |

| [Cu(pcp)(dipyam)(H₂O)]·2H₂O |

| [Zn(dpa)(CN)₂] |

| Copper(I) Iodide |

| Copper(I) Bromide |

| Copper(I) Cyanide |

| Iron(II) |

| Copper(II) |

| Zinc(II) |

| Silver(I) |

| P,P'-Diphenylmethylenediphosphinate |

Mechanistic Insights into Biological Interactions of N Pyridin 3 Yl Pyridin 2 Amine Derivatives

Elucidation of Molecular Mechanisms of Action

The biological activity of N-(Pyridin-3-yl)pyridin-2-amine derivatives stems from their ability to bind to specific biological macromolecules, primarily enzymes, and modulate their function. This interaction triggers a cascade of cellular events, ultimately leading to the observed physiological response.

Receptor/Enzyme Binding Mechanisms (e.g., CDK2, GSK-3, KSP)

Derivatives of this compound have been extensively studied as inhibitors of several key protein kinases involved in cell cycle regulation and other signaling pathways. These include Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase-3 (GSK-3), and Kinesin Spindle Protein (KSP).

CDK2 Inhibition: A series of novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been identified as potent inhibitors of CDK2, a crucial enzyme for cell cycle progression. nih.gov Molecular docking studies have provided insights into the binding mode of these inhibitors within the ATP-binding pocket of CDK2. researchgate.netnih.govnih.gov These studies reveal that the pyridin-3-yl moiety often forms key hydrogen bond interactions with the hinge region of the kinase, a common feature for many kinase inhibitors. For instance, in some derivatives, the pyridine (B92270) nitrogen acts as a hydrogen bond acceptor with the backbone NH of a key amino acid residue in the hinge. The aminopyrimidine core serves as a scaffold, positioning other substituents to occupy specific sub-pockets, thereby enhancing binding affinity and selectivity. acs.org The interactions of these derivatives are crucial for their inhibitory potency, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

GSK-3 Inhibition: The N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series, which incorporates a related scaffold, has yielded potent and selective inhibitors of GSK-3. acs.org GSK-3 is a serine/threonine kinase implicated in various cellular processes, and its inhibition is a therapeutic strategy for conditions like type 2 diabetes and neurodegenerative diseases. acs.orgnih.govresearchgate.net Molecular modeling suggests that these inhibitors bind to the ATP-binding site of GSK-3, with the pyrazolopyridazine core forming critical interactions. acs.org Optimization of this series has led to compounds with high selectivity for GSK-3 over other kinases like CDK2. acs.org

KSP Inhibition: Kinesin spindle protein (KSP) is a motor protein essential for the formation of a bipolar spindle during mitosis, making it an attractive target for cancer therapy. core.ac.ukresearchgate.net Optimization of diaryl amine derivatives, including those with a pyridinylamine structure, has been explored to develop KSP inhibitors. core.ac.ukresearchgate.netplu.mx While initial studies with simple N-(pyridin-3-yl)amine derivatives showed a loss of KSP inhibitory activity compared to the parent carbazole-type inhibitors, they demonstrated significantly improved aqueous solubility. core.ac.uk Further modifications, such as the introduction of a seven-membered lactam-fused phenyl group and a 4-(trifluoromethyl)pyridin-2-yl group, led to the identification of novel diaryl amine-type KSP inhibitors with a good balance of potency and solubility. core.ac.ukresearchgate.netplu.mx These inhibitors are thought to bind to an allosteric pocket in the KSP motor domain, leading to mitotic arrest. nih.govacs.org

Cellular Target Engagement and Pathway Modulation (e.g., cell cycle arrest, apoptosis, methuosis)

The inhibition of key enzymes like CDKs and KSP by this compound derivatives translates into profound effects on cellular processes, most notably cell cycle progression and cell death pathways.

Cell Cycle Arrest and Apoptosis: By inhibiting CDK2, these compounds effectively halt the cell cycle, primarily at the G1/S or G2/M phase transitions. nih.govijrpr.com This arrest prevents cancer cells from proliferating. Prolonged cell cycle arrest can trigger apoptosis, a form of programmed cell death, which is a key mechanism for the anticancer activity of these compounds. nih.govijrpr.comresearchgate.net Mechanistic studies have shown that treatment with these derivatives can lead to an increase in the expression of apoptosis-related proteins, such as cleaved PARP. researchgate.net

Methuosis: A particularly interesting mechanism of action for some this compound derivatives is the induction of methuosis, a non-apoptotic form of cell death characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. nih.govnih.govmdpi.comacs.orgtandfonline.comacs.org A notable example is a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives. nih.govtandfonline.com The lead compound from this series was found to induce methuosis through the activation of the MAPK/JNK signaling pathway. nih.gov This process is caspase-independent and offers a promising therapeutic strategy for cancers that have developed resistance to apoptosis-inducing drugs. nih.govtandfonline.com The vacuoles originate from macropinosomes, and their accumulation ultimately leads to cell death. nih.govmdpi.com

Antimicrobial Mechanisms of Action

In addition to their anticancer properties, derivatives of this compound have demonstrated notable antimicrobial activity. researchgate.netnih.govmdpi.comresearchgate.netfrontiersin.org The mechanism of action is believed to involve the inhibition of essential bacterial enzymes or the disruption of the bacterial cell membrane. The pyridine and aminopyridine moieties are known to be present in many antimicrobial agents, and their ability to coordinate with metal ions that are crucial for enzyme function is a potential mechanism. nih.gov Some studies suggest that the lipophilicity of the derivatives plays a role in their ability to penetrate bacterial cells. nih.gov For instance, certain rhodanine (B49660) derivatives containing a pyridylmethylidene group showed that their antibacterial activity against Gram-positive bacteria was influenced by the position of the nitrogen atom in the pyridine ring, which could affect interactions with active sites of bacterial enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies

The systematic investigation of how chemical structure influences biological activity is crucial for optimizing lead compounds into effective drug candidates. Extensive SAR studies have been conducted on this compound derivatives to enhance their potency, selectivity, and pharmacokinetic properties. acs.orgacs.org

Rational Design and Synthesis for SAR Exploration

The design of novel this compound derivatives is often guided by the structural information of their biological targets. By understanding the key interactions within the binding site, chemists can rationally design and synthesize new analogues with improved properties. nih.govacs.orgresearchgate.net For example, in the development of CDK2 inhibitors, the N-(pyridin-3-yl)pyrimidin-4-amine scaffold was systematically modified. nih.gov Different substituents were introduced at various positions of the pyrimidine (B1678525) and pyridine rings to explore the chemical space and identify modifications that enhance binding affinity. This rational approach has led to the discovery of compounds with significantly improved potency and selectivity. nih.govacs.org Similarly, the synthesis of a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors was guided by the understanding that the thiazole (B1198619) C2-amino site interacts strongly with a conserved aspartate residue in the DFG motif of CDKs. acs.org

The following table summarizes the impact of key structural modifications on the activity of this compound derivatives against different targets.

| Target | Scaffold/Derivative Series | Key Structural Modifications and SAR Insights | Reference(s) |

| CDK2 | N-(pyridin-3-yl)pyrimidin-4-amine | Introduction of specific substituents on the pyrimidine ring enhances potency. The pyridin-3-yl group is crucial for hinge binding. | nih.gov |

| CDK4/6 | 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine | The thiazole C2-amino moiety is critical for interaction with the DFG motif. Modifications on the pyridine ring influence selectivity and pharmacokinetic properties. | acs.org |

| GSK-3 | N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine | The pyrazolopyridazine core is essential for activity. Substitutions on the phenyl ring modulate potency and selectivity over CDKs. | acs.org |

| KSP | Diaryl amine derivatives | Cleavage of the pyrrole (B145914) C-C bond in parent carbazole (B46965) inhibitors improves solubility. Introduction of a seven-membered lactam-fused phenyl group and a 4-(trifluoromethyl)pyridin-2-yl group restores potent inhibitory activity. | core.ac.ukresearchgate.netplu.mx |

| Methuosis Induction | 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide | The 4-(pyridin-3-yl)pyrimidin-2-yl)amino moiety at the 5-position of the indole (B1671886) ring is critical for the vacuolization-inducing effect. | nih.govtandfonline.com |

| Antimicrobial Activity | 5-Pyridylmethylidene-3-rhodanine-carboxyalkyl acids | The position of the nitrogen atom in the pyridine ring influences activity against Gram-positive bacteria, with the 2-pyridyl derivatives showing the highest activity. | nih.gov |

Computational Approaches to SAR (e.g., Molecular Docking)

Computational methods, particularly molecular docking, have become indispensable tools in the study of SAR for this compound derivatives. researchgate.netnih.govnih.govthieme-connect.com Molecular docking simulations predict the preferred binding orientation and affinity of a ligand to its target protein. nih.govnih.gov These predictions provide valuable insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding. For instance, docking studies of N-(pyridin-3-yl)pyrimidin-4-amine analogues with CDK2 have helped to rationalize the observed SAR and guide the design of more potent inhibitors. researchgate.net Similarly, in the development of KSP inhibitors, computational models have been used to understand why certain modifications improve activity while others are detrimental. core.ac.uk The integration of computational and experimental approaches accelerates the drug discovery process by allowing for the prioritization of synthetic targets and a deeper understanding of the molecular basis of biological activity.

The table below presents a selection of this compound derivatives and their reported biological activities, highlighting the structure-activity relationships.

| Compound/Derivative Series | Target(s) | Key Activity/Finding | Reference(s) |

| N-(pyridin-3-yl)pyrimidin-4-amine analogues | CDK2 | Potent inhibition of CDK2, induction of cell cycle arrest and apoptosis. Compound 7l showed an IC50 of 64.42 nM against CDK2/cyclin A2. | nih.govbsb-muenchen.de |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives | Methuosis | Compound 12A selectively induces methuosis in cancer cells via the MAPK/JNK pathway. | nih.govtandfonline.com |

| 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives | CDK4, CDK6 | Highly potent and selective inhibitors of CDK4 and CDK6. | acs.org |

| N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine series | GSK-3 | Potent and selective inhibitors of GSK-3 with good cellular efficacy. | acs.org |

| Diaryl amine derivatives | KSP | Improved solubility while maintaining potent KSP inhibitory activity. | core.ac.ukresearchgate.netplu.mx |

| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Bacteria | Strong antibacterial activity against Gram-positive bacteria. | frontiersin.org |

Applications in Materials Science and Functional Materials Development

Optoelectronic Properties and Functional Materials

The optoelectronic behavior of materials derived from or related to N-(Pyridin-3-yl)pyridin-2-amine is a significant area of research. The interplay between the electron-donating amine bridge and the electron-accepting pyridine (B92270) rings gives rise to intriguing photophysical properties.

This compound is identified as a photoactive substance. drugbank.com This intrinsic photoactivity is a foundational property for its potential use in more complex systems. While direct applications are still emerging, the broader class of polypyridyl and aminopyridine ligands is extensively used in creating photoactive metal complexes, particularly with transition metals like ruthenium and iron. mdpi.comresearchgate.netrsc.org These complexes are renowned for their application as photosensitizers, which can absorb light and transfer the energy to another molecule, initiating a photochemical process. mdpi.comrsc.org For instance, ruthenium(II) complexes with substituted 2,6-di(pyridin-2-yl)pyrimidine ligands have been developed as photosensitizers for hydrogen photoevolution under red light, demonstrating the tunability of their photophysical and electrochemical properties through ligand design. researchgate.net Similarly, heteroleptic iron N-heterocyclic carbene (NHC) complexes incorporating pyridine-based ligands have been investigated to enhance their photophysical properties for applications in light-driven processes. mdpi.com The this compound framework, with its bidentate chelating potential, is a viable candidate for constructing such photoactive coordination compounds.

Research into related pyridine-containing fluorophores has revealed significant potential for fluorescence switching and solvatochromism. The positioning of the nitrogen atom within the pyridine ring can strongly influence solid-state fluorescence properties. rsc.org In a study on pyridylacetonitrile-integrated anthracene (B1667546) fluorophores, the isomer with a pyridin-3-yl group, (Z)-3-(anthracen-9-yl)-2-(pyridin-3-yl)acrylonitrile (3-APy), exhibited strongly enhanced solid-state fluorescence compared to its pyridin-2-yl and pyridin-4-yl counterparts. rsc.org This highlights the critical role of the substitution pattern, a key feature of this compound.

Furthermore, this 3-APy compound displayed reversible off-on fluorescence switching in response to mechanical crushing and subsequent heating. rsc.org Such mechano-responsive behavior is a highly sought-after property for advanced materials.

| Compound | Solid-State Fluorescence Quantum Yield (ΦF) | Stimuli-Responsive Behavior |

|---|---|---|

| (Z)-3-(anthracen-9-yl)-2-(pyridin-2-yl)acrylonitrile (2-APy) | 1.68% | Fluorescence quenched by crushing, not recovered by heating. |

| (Z)-3-(anthracen-9-yl)-2-(pyridin-3-yl)acrylonitrile (3-APy) | 45.83% | Reversible pressure/heating induced off–on fluorescence switching. |

| (Z)-3-(anthracen-9-yl)-2-(pyridin-4-yl)acrylonitrile (4-APy) | 6.05% | Fluorescence quenched by crushing, not recovered by heating. |

Solvatochromism, the change in a substance's color with the polarity of the solvent, is another key property observed in related systems. Copper(II) complexes containing the N-(pyridin-2-ylmethyl)butan-2-amine ligand exhibit notable solvatochromic effects, with solution colors changing from green to blue-green depending on solvent polarity. inorgchemres.org This is attributed to the interaction of solvent molecules with the metal center. inorgchemres.org Donor-π-acceptor (D–π–A) compounds based on triphenylamine-propenone, including a pyridin-2-yl derivative, also show solvent polarity-dependent emission due to intramolecular charge transfer (ICT) characteristics. researchgate.net These findings suggest that this compound could be a building block for creating new solvatochromic materials.

Integration into Responsive Materials

The demonstrated stimuli-responsive behaviors of related compounds pave the way for integrating this compound into advanced responsive materials. These "smart" materials can change their properties in response to external stimuli such as light, heat, pressure, or chemical environment.

The reversible fluorescence switching of the related 3-APy compound upon crushing and heating is a prime example of mechano- and thermo-responsive behavior. rsc.org Additionally, metal complexes of related aminopyridine ligands have shown multifaceted chromotropic responses. inorgchemres.org A copper(II) bromide complex with N-(pyridin-2-ylmethyl)butan-2-amine is not only solvatochromic but also displays:

Halochromism: A color change in aqueous solution with varying pH. inorgchemres.org

Thermochromism: A reversible color change from green to blue upon heating in high-boiling-point solvents like DMSO and DMF. inorgchemres.org

A multifunctional probe based on a 2-phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole skeleton was also designed to be pH-responsive, showing a colorimetric "turn-on" and a fluorescent "turn-off" in the slightly acidic pH range of 5.5–6.5. nih.govmdpi.com This capacity for multiple responses makes such scaffolds highly valuable for creating sophisticated materials that can sense and react to their environment in complex ways.

Sensor Development Based on Recognition Properties

The presence of nitrogen atoms with available lone pairs of electrons in the pyridine and amine groups of this compound makes it an excellent candidate for developing chemical sensors. These nitrogen sites can act as binding locations for metal ions and other analytes.

Derivatives of 2-aminopyridine (B139424) have been successfully employed as fluorescent chemosensors. For example, 2-amino-6-methyl-4-phenyl-nicotinonitrile has been shown to be a selective 'switch-off' fluorescent sensor for detecting Fe³⁺ and Hg²⁺ ions over other metal ions. researchgate.net The complexation involves both the pyridine ring nitrogen and the amino nitrogen, demonstrating the cooperative binding effect inherent in the aminopyridine structure. researchgate.net

Advanced Spectroscopic and Structural Characterization of N Pyridin 3 Yl Pyridin 2 Amine

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. For N-(Pyridin-3-yl)pyridin-2-amine and related structures, characteristic vibrational modes can be identified.

In similar secondary amine compounds containing pyridine (B92270) rings, the N-H stretching vibration is typically observed in the region of 3300–3400 cm⁻¹. The aromatic C=C stretching of the pyridine rings gives rise to absorptions around 1598 cm⁻¹. Furthermore, the C-N stretching vibration is expected to appear near 1215 cm⁻¹. In a related compound, N-pyridin-3-yl-benzenesulfonamide, a characteristic S=O stretch was found at 1350.22 cm⁻¹, the C-N aromatic amine stretch at 1026.16 cm⁻¹, and the aromatic C=N stretch at 1651.12 cm⁻¹. researchgate.net

Raman spectroscopy of similar pyridine-containing compounds shows aromatic C-H stretches around 3070 cm⁻¹, a ring breathing mode near 990 cm⁻¹, and out-of-plane C-H bending at approximately 780 cm⁻¹.

Table 1: Characteristic Vibrational Frequencies for this compound and Related Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |

|---|---|---|---|

| N-H Stretch (Secondary Amine) | 3300–3400 | IR | |

| Aromatic C=C Stretch (Pyridine Ring) | ~1598 | IR | |

| C-N Stretch | ~1215 | IR | |

| Aromatic C-H Stretch | ~3070 | Raman | |

| Ring Breathing Mode | ~990 | Raman | |

| Out-of-plane C-H Bending | ~780 | Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For a related compound, N-(naphthalen-2-yl)pyridin-2-amine, the following signals were reported in CDCl₃: δ = 8.29 (d, J = 3.1Hz, 1H), 7.93 – 7.68 (m, 4H), 7.61 – 7.33 (m, 5H), 7.00 (d, J = 8.4 Hz, 1H), 6.86 – 6.68 (m, 1H). rsc.org In another similar molecule, N-(o-tolyl)pyridin-2-amine, the signals in CDCl₃ were: δ = 8.17 (d, J = 5.7 Hz, 1H), 7.52 – 7.34 (m, 2H), 7.30 – 7.14 (m, 2H), 7.07 (t, J = 7.4 Hz, 1H), 6.75 – 6.58 (m, 2H), 6.34 (s, 1H), 2.28 (s, 3H). rsc.org

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. For N-(naphthalen-2-yl)pyridin-2-amine in CDCl₃, the peaks were observed at δ = 156.1, 148.4, 138.2, 137.8, 134.4, 130.0, 129.1, 127.6, 127.0, 126.4, 124.3, 121.4, 115.6, 115.2, 108.6. rsc.org For N-(o-tolyl)pyridin-2-amine in CDCl₃, the signals were at δ = 156.2, 147.9, 137.9, 137.2, 130.9, 130.5, 126.3, 123.9, 122.4, 114.1, 107.0, 17.5. rsc.org

Table 2: Representative ¹H and ¹³C NMR Data for this compound Analogs

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|---|

| N-(naphthalen-2-yl)pyridin-2-amine | CDCl₃ | 8.29, 7.93-7.68, 7.61-7.33, 7.00, 6.86-6.68 | 156.1, 148.4, 138.2, 137.8, 134.4, 130.0, 129.1, 127.6, 127.0, 126.4, 124.3, 121.4, 115.6, 115.2, 108.6 | rsc.org |

| N-(o-tolyl)pyridin-2-amine | CDCl₃ | 8.17, 7.52-7.34, 7.30-7.14, 7.07, 6.75-6.58, 6.34, 2.28 | 156.2, 147.9, 137.9, 137.2, 130.9, 130.5, 126.3, 123.9, 122.4, 114.1, 107.0, 17.5 | rsc.org |

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For derivatives of N,N-diaryl-4-(pyridin-3-yl)pyrimidin-2-amine, absorption and photoluminescent spectra have been studied. koreascience.kr For example, N,N-diphenyl-4-(pyridin-3-yl)pyrimidin-2-amine exhibits a maximum photoluminescence wavelength (λmax) at 474 nm in dichloromethane. koreascience.kr Another derivative, N,N-bis(4-biphenyl)-4-(6-phenylpyridin-3-yl)pyrimidin-2-amine, shows a λmax at 367 nm under the same conditions. koreascience.kr The absorption spectra of some pyridine-based luminogens have been recorded in various solvents like ethanol, dichloromethane, and water. beilstein-journals.org The emission properties are influenced by the electronic nature of substituents on the pyridine ring. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is a common technique. For N-(naphthalen-2-yl)pyridin-2-amine, the calculated mass for [M+H]⁺ is 221.1073, with an experimental finding of 221.1071. rsc.org For N-(o-tolyl)pyridin-2-amine, the calculated [M+H]⁺ is 185.1073, and the found value is 185.1075. rsc.org

Table 3: High-Resolution Mass Spectrometry Data for this compound Analogs

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| N-(naphthalen-2-yl)pyridin-2-amine | [M+H]⁺ | 221.1073 | 221.1071 | rsc.org |

| N-(o-tolyl)pyridin-2-amine | [M+H]⁺ | 185.1073 | 185.1075 | rsc.org |

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and crystal packing. The crystal structure of a related compound, 4-(pyridin-3-yl)pyrimidin-2-amine (B132428), has been determined. nih.gov It crystallizes in the orthorhombic space group P 21 21 21 with cell parameters a = 6.467 Å, b = 7.524 Å, and c = 16.983 Å. nih.gov The study of various 2,2′-bipyridine derivatives containing aromatic amine moieties by single-crystal X-ray diffraction has also been reported, highlighting the molecular structures and the influence of substituents on the crystal packing. researchgate.net

Other Advanced Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS), Electron Spin Resonance (ESR))

X-ray Photoelectron Spectroscopy (XPS) can be used to determine the elemental composition and chemical states of the elements within the molecule.

Electron Spin Resonance (ESR) spectroscopy is applicable to paramagnetic species. While this compound itself is not paramagnetic, its metal complexes could be studied using ESR. For instance, ESR parameters for Ni(II) complexes with similar pyridine-containing ligands have been reported. researchgate.net Additionally, ESR has been used to study the cytotoxic evaluation of related compounds like 3-aminopyridine-2-carboxaldehyde thiosemicarbazone. thegoodscentscompany.com

Q & A

Q. What are the optimal synthetic routes for N-(Pyridin-3-yl)pyridin-2-amine, and what methodological considerations ensure reproducibility?

The synthesis of N-(Pyridin-3-yl)pyridin-2-amine typically involves nucleophilic aromatic substitution (NAS) or palladium-catalyzed coupling reactions. For example, microwave-assisted protocols (50–120°C, 15–30 minutes) under inert atmospheres can enhance reaction efficiency and yield, as demonstrated in the synthesis of related pyridin-3-amine derivatives . Key considerations include:

- Catalyst selection : Pd(OAc)₂ or Pd(dba)₂ with ligands like XPhos for cross-coupling.

- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

Combined use of ¹H/¹³C NMR and FT-IR spectroscopy is critical:

- NMR : Look for aromatic proton signals in δ 6.8–8.5 ppm (pyridine ring protons) and amine protons (δ 4.5–5.5 ppm, broad singlet). Coupling constants (J = 2–5 Hz) confirm substitution patterns.

- IR : Stretching bands at ~3400 cm⁻¹ (N-H) and ~1600 cm⁻¹ (C=N/C=C) validate the amine and aromatic moieties. Compare with literature spectra of analogous compounds to resolve ambiguities .

Q. How can researchers mitigate common byproducts during synthesis?

Byproducts often arise from incomplete substitution or oxidation. Strategies include:

- Temperature control : Maintain reaction temperatures below 150°C to avoid decomposition.

- Protecting groups : Use acetyl or tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling steps .

- Real-time monitoring : TLC (Rf = 0.3–0.5 in EtOAc/hexane) or LC-MS to track reaction progress .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound, and what functional parameters are optimal?

Hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets accurately model the compound’s HOMO-LUMO gaps and charge distribution. Key steps:

Geometry optimization : Use Becke’s three-parameter exchange-correlation functional for thermochemical accuracy .

Solvent effects : Include implicit solvent models (e.g., PCM for DMSO) to simulate experimental conditions.

Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine parameters .

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is gold-standard:

- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Apply anisotropic displacement parameters for non-H atoms and riding models for H atoms.

- Validation : Check R1/wR2 values (< 0.05) and Flack parameter for chiral centers. Recent SHELX updates enable handling of twinned or high-disorder crystals .

Q. How do structural modifications of this compound influence bioactivity in kinase inhibition assays?

Structure-activity relationship (SAR) studies require:

- Substitution patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyridine C4 position to enhance binding to ATP pockets in kinases like Akt1.

- Functional assays : Measure IC₅₀ values using fluorescence polarization (FP) or TR-FRET assays with recombinant kinases.

- In silico docking : Use AutoDock Vina to predict binding modes, guided by co-crystal structures of related inhibitors (e.g., PDB: 4EKL) .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., reactivity or stability)?

Methodological reconciliation involves:

Error analysis : Check DFT convergence criteria (energy cutoffs < 1e⁻⁶ Hartree) and basis set superposition errors (BSSE).

Experimental replication : Repeat syntheses under rigorously anhydrous/anaerobic conditions to exclude environmental artifacts.

Multivariate statistics : Apply principal component analysis (PCA) to NMR or HPLC datasets to identify outlier reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.